molecular formula C12H13NO3 B2719240 3-(Cyclopropylmethylcarbamoyl)benzoic acid CAS No. 1154359-44-0

3-(Cyclopropylmethylcarbamoyl)benzoic acid

Cat. No.: B2719240
CAS No.: 1154359-44-0
M. Wt: 219.24
InChI Key: FMYSSWLPZSLQKN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 3-position, substituted with a cyclopropylmethyl moiety. Such compounds are often explored in medicinal chemistry for their ability to modulate enzyme activity or receptor binding .

Properties

IUPAC Name

3-(cyclopropylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-8-4-5-8)9-2-1-3-10(6-9)12(15)16/h1-3,6,8H,4-5,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYSSWLPZSLQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154359-44-0
Record name 3-[(cyclopropylmethyl)carbamoyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of cyclopropylmethylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopropylmethylamine reacts with a benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethylcarbamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethylcarbamoyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

The following analysis compares structural analogs of 3-(cyclopropylmethylcarbamoyl)benzoic acid based on substituent groups, molecular properties, and inferred applications.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Groups
3-(Cyclopropylcarbamoyl)benzoic acid C₁₁H₁₁NO₃ 205.21 (calc) Cyclopropylcarbamoyl Carboxylic acid, amide
2-[(3-Carboxypropyl)carbamoyl]benzoic acid C₁₂H₁₃NO₅ 251.24 3-Carboxypropylcarbamoyl Two carboxylic acids, amide
2-((3-(3-Phenylpropanamido)phenyl)carbamoyl)benzoic acid - - 3-Phenylpropanamido-phenyl carbamoyl Carboxylic acid, amide, phenyl
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid C₁₄H₁₉NO₃ 249.3 Branched alkyl (2,2-dimethylpropyl), methyl Carboxylic acid, substituted amide
3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic acid - - Sulfamoylphenyl ethylsulfamoyl Carboxylic acid, sulfonamide
Key Observations:
  • Cyclopropylcarbamoyl vs. Cyclopropylmethylcarbamoyl : The cyclopropyl group in provides rigidity but lacks the methyl linker, reducing steric bulk compared to the hypothetical cyclopropylmethyl analog. This difference may influence binding pocket compatibility in biological targets .
  • Sulfonamide Derivative () : Sulfonamide groups introduce strong acidity (pKa ~10 for sulfamoyl) and polarity, making this compound suitable for targets requiring ionic interactions, such as carbonic anhydrase inhibitors .

Biological Activity

3-(Cyclopropylmethylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 219.27 g/mol
  • CAS Number : 1154359-44-0

Synthesis

The synthesis of 3-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethylamine in the presence of appropriate coupling agents. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activity Overview

Research indicates that 3-(Cyclopropylmethylcarbamoyl)benzoic acid exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

In studies assessing antimicrobial effects, 3-(Cyclopropylmethylcarbamoyl)benzoic acid demonstrated significant activity against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In an experimental model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-1β. This suggests a potential mechanism involving the inhibition of COX-2 activity and modulation of NF-κB signaling pathways .

Anticancer Potential

Preliminary studies have indicated that 3-(Cyclopropylmethylcarbamoyl)benzoic acid may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications.

The biological activity of 3-(Cyclopropylmethylcarbamoyl)benzoic acid is hypothesized to involve several molecular interactions:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Receptor Modulation : The compound could interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against bacterial strains.
    • Results : Showed significant inhibition against S. aureus with an MIC value comparable to standard antibiotics.
  • Anti-inflammatory Study :
    • Objective : Assess effects on LPS-induced inflammation in rats.
    • Results : Reduced levels of TNF-α (5.70 ± 1.04 pg/mL) and IL-1β (2.32 ± 0.28 pg/mL), indicating strong anti-inflammatory effects .
  • Anticancer Evaluation :
    • Objective : Investigate apoptosis induction in cancer cell lines.
    • Results : Induced apoptosis in A2058 melanoma cells while maintaining low toxicity to normal fibroblasts.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus
Anti-inflammatoryReduced TNF-α and IL-1β levels
AnticancerInduced apoptosis in cancer cells

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